L-Serine, glycylglycylglycyl-

Description

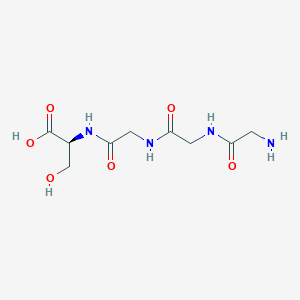

Structure

2D Structure

3D Structure

Properties

CAS No. |

206750-67-6 |

|---|---|

Molecular Formula |

C9H16N4O6 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |

InChI Key |

PAUIKPRNWYMNME-YFKPBYRVSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ser Gly Gly Gly

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) Principles and Optimization

Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for the chemical synthesis of peptides. researchgate.net The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, commonly referred to as a resin. creative-peptides.com The synthesis proceeds through iterative cycles, each consisting of N-terminal deprotection, washing, coupling of the subsequent protected amino acid, and additional washing steps to eliminate surplus reagents and by-products. gyrosproteintechnologies.com The principal benefit of this technique is its efficiency and convenience, as the laborious intermediate purification steps associated with solution-phase synthesis are substituted with straightforward filtration and washing. creative-peptides.com

The most frequently employed chemical strategy in SPPS is the Fmoc/tBu method. rsc.org In this strategy, the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups such as tert-butyl (tBu) are used to protect the side chains of trifunctional amino acids like Serine. researchgate.netgoogle.com For the synthesis of Ser-Gly-Gly-Gly, the procedure would commence with the attachment of Fmoc-Gly-OH to an appropriate resin. The synthesis would continue with a cycle of Fmoc deprotection, followed by the coupling of the next Fmoc-Gly-OH. This cycle is repeated for the third glycine (B1666218) residue and then for Fmoc-Ser(tBu)-OH. The final step involves cleaving the completed peptide from the resin and simultaneously removing the serine side-chain protecting group, which is typically accomplished using a strong acid cocktail, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Optimizing the SPPS protocol is critical for obtaining high purity and yield, particularly for sequences that are prone to aggregation, such as those containing multiple glycine units. Key parameters for optimization are detailed in the following table.

| Parameter | Optimization Strategy & Rationale |

| Resin Selection | The choice of resin dictates the C-terminal functional group of the final peptide and the conditions required for its cleavage. For a C-terminal carboxylic acid, acid-labile resins like 2-chlorotrityl chloride (2-Cl-Trt-Cl) or Wang resin are frequently utilized. gyrosproteintechnologies.comgoogle.com |

| Coupling Reagents | Employing efficient coupling reagents, such as HBTU/HATU or carbodiimides (e.g., DIC) combined with additives like HOBt, minimizes side reactions and promotes complete coupling. google.compublish.csiro.au |

| Aggregation | Glycine-rich sequences can form strong intermolecular hydrogen bonds, which leads to aggregation and may hinder subsequent reactions. To mitigate this, structure-breaking dipeptide units like Fmoc-Gly-(Dmb)Gly-OH can be incorporated, which disrupts the formation of secondary structures and regenerates the native Gly-Gly sequence upon cleavage. sigmaaldrich.com The use of elevated temperatures during synthesis can also help to disrupt aggregation. |

| Deprotection Monitoring | Incomplete removal of the Fmoc group can result in the formation of deletion sequences (peptides missing one or more amino acids). Monitoring the deprotection step, for example, through UV detection of the released fluorenyl adduct, ensures the reaction proceeds to completion. gyrosproteintechnologies.com |

| Solvent Choice | While N,N-dimethylformamide (DMF) is the conventional solvent, research into greener alternatives is ongoing. Furthermore, optimized protocols can decrease solvent consumption by eliminating certain wash steps. rsc.orgcem.com |

A relevant application of SPPS is the synthesis of the modified peptide Acetyl-Gly-Ser(PROXYL)-Gly-Gly-Gly, where a spin-labeled serine building block was successfully integrated using standard Fmoc-SPPS protocols. nih.gov This highlights the adaptability of SPPS for creating specifically functionalized peptide analogs.

Solution-Phase Peptide Synthesis (LPPS) Techniques for Oligopeptides

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase or classical synthesis, involves the construction of the peptide chain entirely within a solvent system. neulandlabs.com In contrast to SPPS, all reactants, including the elongating peptide, remain in a soluble state. This method is highly scalable, often proving more economical for the large-scale production of short peptides and eliminating the need for costly resins. rsc.orgneulandlabs.com However, it traditionally necessitates laborious purification procedures, such as extraction or crystallization, after each coupling and deprotection step to remove by-products and unreacted starting materials. nih.gov

For an oligopeptide like Ser-Gly-Gly-Gly, the synthesis would involve the sequential coupling of protected amino acid derivatives. For instance, Z-Gly-OH could be coupled with H-Gly-OEt to form a dipeptide, which would then be deprotected and coupled with the subsequent amino acid. rsc.org The presence of glycine residues can simplify the synthesis due to their achiral nature, which reduces the risk of racemization during certain chemical manipulations. publish.csiro.au

Recent innovations have enhanced the efficiency and practicality of LPPS.

| LPPS Technique | Description | Advantages for Oligopeptides |

| Classical LPPS | Involves stepwise coupling and deprotection in solution, with the purification of each intermediate product. nih.gov | This method is highly scalable and well-suited for the industrial production of short peptides. neulandlabs.com |

| Liquid-Phase Peptide Synthesis (LPPS) with Soluble Tags | The growing peptide is attached to a soluble polymer tag, such as polyethylene (B3416737) glycol (PEG). This allows for easy precipitation and filtration to purify the peptide, thereby combining the benefits of SPPS and classical solution synthesis. scispace.com | This approach reduces the reliance on chromatography and enables the synthesis of longer peptides than is typically feasible with classical LPPS. scispace.com |

| Group-Assisted Purification (GAP) Chemistry | This technique utilizes a protecting group (the GAP auxiliary) that renders the peptide soluble in specific organic solvents while impurities remain insoluble, or vice versa. Purification is accomplished through simple washing or extraction, avoiding the need for chromatography or recrystallization. nih.gov | This method significantly cuts down on waste, solvent usage, and labor, resulting in a greener and more efficient process. nih.gov |

| Mechanosynthesis | Coupling reactions are carried out by ball-milling the amino acid derivatives, often with minimal use of solvents. This technique has been successfully applied to the synthesis of di-, tri-, and tetrapeptides. rsc.org | It is considered an environmentally friendly approach due to the significant reduction in solvent usage. rsc.org |

Fragment Condensation and Hybrid Synthesis Methods

Fragment condensation is a strategic approach where smaller, pre-synthesized peptide fragments are joined together to create the final, longer peptide chain. nih.gov These fragments can be prepared using either SPPS or LPPS. This method is particularly beneficial for the synthesis of long peptides, as it decreases the total number of coupling cycles and permits the purification of intermediate fragments, which often leads to a purer final product. cblpatras.gr

A hybrid synthesis approach merges the speed and convenience of SPPS for creating protected peptide fragments with the scalability and purification advantages of solution-phase condensation for coupling them. cblpatras.grambiopharm.com In a hypothetical synthesis of a longer peptide incorporating the Ser-Gly-Gly-Gly sequence, one could synthesize a protected Ser-Gly-Gly-Gly fragment on a resin, cleave it while preserving the side-chain protecting groups, and then couple it to another fragment in solution. neulandlabs.comcblpatras.gr

Chemo-Enzymatic Synthesis of Oligopeptides

Chemo-enzymatic peptide synthesis (CEPS) employs enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled and selective manner. nih.govqyaobio.com This method presents several key advantages over purely chemical synthesis routes, including mild reaction conditions (often in an aqueous environment at neutral pH), high stereoselectivity which prevents racemization, and a reduced requirement for complex side-chain protection strategies. nih.govinternationalscholarsjournals.com

The synthesis can be governed by either thermodynamic principles (reversal of hydrolysis) or, more commonly, by kinetics. acs.org In the kinetically controlled approach, an amino acid ester, serving as the acyl donor, forms an acyl-enzyme intermediate. This intermediate then reacts with the amino group of a second amino acid or peptide, the nucleophile, to forge a new peptide bond. acs.org

| Enzyme | Specificity/Application |

| Papain | A protease with broad specificity that has been used in the synthesis of a variety of oligopeptides. acs.orgacs.org |

| α-Chymotrypsin | Exhibits a strong preference for aromatic amino acids (e.g., Phe, Tyr, Trp) at the C-terminus of the acyl donor, but can be utilized for other amino acids under specific reaction conditions. internationalscholarsjournals.com |

| Trypsin | Demonstrates specificity for the C-terminal peptide bond of lysine (B10760008) and arginine residues. qyaobio.com |

| Thermolysin | Catalyzes the formation of a peptide bond with a hydrophobic amino acid located at the N-terminal side of the bond being formed. |

A significant finding pertinent to the synthesis of Ser-Gly-Gly-Gly is that simple peptides can themselves function as catalysts. Research has demonstrated that di- and tripeptides, including Gly-Gly-Gly, can effectively catalyze the condensation of amino acid esters to form peptide bonds, with yields varying based on the specific substrates and reaction conditions. protobiology.orgnih.govcore.ac.uk Although this catalytic activity is less efficient than that of enzymes like α-chymotrypsin, it represents a potential pathway for peptide formation under simple conditions. protobiology.org

Post-Synthetic Modification and Functionalization of Ser-Gly-Gly-Gly Analogs

Post-synthetic modification refers to the chemical alteration of a peptide after its primary amino acid sequence has been assembled. These modifications are vital for investigating protein function, enhancing therapeutic properties, or introducing probes for detection and imaging purposes. genscript.com The Ser-Gly-Gly-Gly sequence presents several potential sites for functionalization, most notably the N-terminal amine group and the hydroxyl side chain of the serine residue.

The serine residue is a frequent site of post-translational modifications (PTMs) in nature, and these modifications can be synthetically replicated. nih.gov This can be accomplished either by incorporating a pre-modified amino acid building block during the SPPS process or by selectively modifying the serine residue after the peptide has been synthesized. sigmaaldrich.comrsc.org

The table below outlines potential modifications for creating analogs of Ser-Gly-Gly-Gly:

| Modification Site | Type of Modification | Purpose / Application | Example / Method |

| Serine Side Chain (-OH) | Phosphorylation | Mimics natural PTMs involved in cellular signaling pathways and is used to investigate the activity of kinases. qyaobio.com | Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH during SPPS. sigmaaldrich.com |

| Glycosylation | Mimics O-linked glycosylation, which is important for protein folding, stability, and molecular recognition events. sigmaaldrich.com | Use of pre-glycosylated Fmoc-Ser building blocks during the synthesis process. sigmaaldrich.com | |

| Spin Labeling | Introduces a paramagnetic probe for structural investigations using Electron Paramagnetic Resonance (EPR) spectroscopy. | Synthesis of Acetyl-Gly-Ser(PROXYL)-Gly-Gly-Gly using a spin-labeled serine derivative in SPPS. nih.gov | |

| Alkylation/Esterification | Attaches various other chemical groups to the serine residue for a range of research applications. | Site-selective modification of the hydroxyl group after the peptide has been synthesized. rsc.org | |

| N-Terminus (-NH2) | Acetylation | Neutralizes the positive charge of the N-terminus, which often serves to mimic the native state of many proteins. qyaobio.com | Treatment with acetic anhydride (B1165640) on the resin prior to the final cleavage step. ru.nl |

| Biotinylation | Attaches a biotin (B1667282) tag, which exhibits high-affinity binding to streptavidin and is widely used in purification and detection assays. qyaobio.com | Coupling of biotin to the N-terminus while the peptide is still on the solid support. | |

| PEGylation | Involves the covalent attachment of polyethylene glycol (PEG) chains to increase the peptide's solubility and in vivo half-life. genscript.com | Reaction with an activated PEG derivative at the N-terminus of the peptide. | |

| C-Terminus (-COOH) | Amidation | Neutralizes the negative charge of the C-terminus. This modification often increases peptide stability and mimics the structure of many naturally occurring peptide hormones. ru.nl | Use of an amide-forming resin, such as Rink Amide resin, during the SPPS process. google.com |

These modifications enable the generation of a diverse array of Ser-Gly-Gly-Gly analogs, each specifically designed for distinct biological or analytical purposes.

Conformational Analysis and Structural Dynamics of Ser Gly Gly Gly

Experimental Spectroscopic Characterization of Peptide Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used method for the rapid assessment of the secondary structure of proteins and peptides in solution. researchgate.net The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a signature of the predominant secondary structural elements present, such as α-helices, β-sheets, β-turns, and random coil or unordered structures. researchgate.netacs.org

The environment significantly influences peptide conformation. In aqueous solutions, Ser-Gly-Gly-Gly is expected to be highly flexible. However, in the presence of structure-stabilizing solvents like trifluoroethanol (TFE), an increase in helical content, observable by a shift in the CD spectrum, can often be induced. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. chemrxiv.org For a tetrapeptide like Ser-Gly-Gly-Gly, NMR can provide detailed information about the ensemble of conformations it populates.

A complete analysis involves sequence-specific assignment of all proton resonances using two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space proximities between protons that are close in space, regardless of their position in the sequence. nih.gov

Key NMR parameters used to define peptide conformation include:

Chemical Shifts (δ): The chemical shifts of amide protons (HN) and α-protons (Hα) are sensitive to the local electronic environment and thus to the secondary structure. Deviations from established "random coil" chemical shift values can indicate the presence of transient or stable secondary structures. nih.gov High-pressure NMR studies on model peptides like Ac-Gly-Gly-X-Ala-NH₂ have systematically measured the pressure dependence of amide proton and nitrogen chemical shifts, providing a baseline for identifying residual structures in disordered peptides. mdpi.com

Vicinal Coupling Constants (³J): The coupling constant between the amide proton and the α-proton, ³J(HN,Hα), is related to the backbone dihedral angle φ through the Karplus equation. Measuring these constants provides quantitative constraints on the possible values of φ for each residue.

Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, particularly between non-adjacent residues, provides crucial distance constraints for structure calculation. For flexible peptides, the observed NOEs are an average over the conformational ensemble. The pattern of NOEs (e.g., dαN(i, i+1), dNN(i, i+1)) helps to identify regions with preferences for extended (β-sheet like) or turn-like conformations. nih.gov

Temperature Coefficients of Amide Protons: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate its involvement in hydrogen bonding. Amide protons that are shielded from the solvent, for instance by participating in an intramolecular hydrogen bond (as in a β-turn), typically exhibit smaller temperature coefficients. nih.gov

Studies on model peptides containing Gly-Ser sequences indicate that they exist as a blend of conformers, including extended β-sheet-like structures and various folded conformations, often without stable intramolecular hydrogen bonds. nih.govnih.gov The presence of the serine residue, compared to glycine (B1666218), can reduce structural heterogeneity in some contexts. acs.org

| Parameter | Value |

|---|---|

| δ₀ ¹⁵N (ppm) | 121.28 |

| B₁ ¹⁵N (ppm/GPa) | 2.92 |

| B₂ ¹⁵N (ppm/GPa²) | -2.12 |

| δ₀ ¹H (ppm) | 8.33 |

| B₁ ¹H (ppm/GPa) | 0.52 |

| B₂ ¹H (ppm/GPa²) | -0.42 |

B₁ and B₂ represent the first and second-order pressure coefficients, respectively.

Vibrational Spectroscopy (FTIR and Raman) for Amide Backbone Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. For peptides, certain vibrational bands, known as amide bands, are particularly sensitive to the conformation of the polypeptide backbone. researchgate.net

The primary amide bands used for structural analysis are:

Amide I: Occurring between 1600 and 1700 cm⁻¹, this band arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to secondary structure. α-helices typically show an Amide I band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and β-turns and random coils in the 1640-1695 cm⁻¹ range. researchgate.netnih.gov Notably, bands near 1690 cm⁻¹ were once associated only with antiparallel β-sheets but are now understood to be characteristic of β-turns as well. researchgate.net

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, its overlap with amino acid side-chain vibrations can complicate analysis.

Amide III: This complex band, appearing between 1220 and 1330 cm⁻¹, involves C-N stretching and N-H bending. Despite its complexity, it can be used to differentiate between backbone conformations. nih.gov For instance, PII, β, and αR conformations have been associated with distinct frequency ranges within the Amide III region (approximately 1317–1306 cm⁻¹, 1294–1270 cm⁻¹, and 1304–1294 cm⁻¹, respectively). nih.gov

For Ser-Gly-Gly-Gly, which is expected to be flexible, these bands would likely be broad, reflecting a distribution of conformations. In situ studies on glycine crystallization have demonstrated the utility of ATR-FTIR and FT-Raman in monitoring conformational changes and molecular states in solution. mdpi.com Analysis of similar short peptides suggests that the spectra would represent an ensemble average of conformations, with the relative populations of β and PII structures being the most significant contributors. nih.gov

Fluorescence-Based Techniques for Conformational Transitions

Fluorescence-based techniques, particularly Förster Resonance Energy Transfer (FRET), are highly sensitive to the distances between specific points in a molecule, making them ideal for studying the conformational distributions and dynamics of flexible peptides. aip.org

The FRET method requires the peptide to be labeled with a donor fluorophore and an acceptor fluorophore. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are sufficiently close (typically within 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making it a very sensitive "spectroscopic ruler." nih.gov

To study a peptide like Ser-Gly-Gly-Gly, it could be terminally labeled with a FRET pair. By measuring the FRET efficiency, one can determine the average end-to-end distance of the peptide chain. Studies on flexible linkers composed of glycine and serine repeats have utilized this approach extensively. nih.govacs.org These studies connect fluorescent protein domains (like ECFP and EYFP) with linkers of varying lengths and compositions. The results show that as the linker length increases, the FRET efficiency decreases, as expected. nih.gov

Computational Approaches to Conformational Space Exploration

While experimental methods provide data on the ensemble-averaged properties of a peptide, computational techniques like molecular dynamics simulations can offer a detailed, time-resolved picture of the accessible conformations and the transitions between them.

Molecular Dynamics (MD) Simulations for Conformational Trajectories

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the evolution of the peptide's conformation. This approach provides invaluable insights into the conformational landscape, free energy surfaces, and dynamic transitions of a peptide like Ser-Gly-Gly-Gly. researchgate.net

Simulations performed on model peptides such as Gly-Gly-X-Gly-Gly (where X is any of the 20 amino acids) in explicit water solvent provide a detailed view of the intrinsic conformational propensities of each amino acid. pnas.orgresearchgate.net For X=Ser, these simulations map the probability distribution of the backbone dihedral angles (φ, ψ) in a Ramachandran plot. The results show that even in this simple context, the peptide does not sample all conformations randomly but exhibits clear preferences for specific regions, primarily the β-sheet, polyproline type II (PII), and right-handed α-helical (αR) regions. pnas.org

Key findings from MD simulations relevant to Ser-Gly-Gly-Gly include:

Conformational Distributions: Simulations reveal that glycine- and serine-rich peptides predominantly adopt a disordered or random coil state in solution. aip.orgresearchgate.net However, they often exhibit a compact shape rather than a fully extended one. aip.org

End-to-End Distance: MD simulations can calculate the distribution of the end-to-end distance, which can be directly compared with experimental FRET data to validate the force field used in the simulation. aip.org

Dynamics and Transition Rates: The simulations can be used to calculate the rates of transition between different conformational states (e.g., between β and PII states), providing a picture of the peptide's dynamics on the nanosecond to microsecond timescale. researchgate.net

Combined MD and FRET studies on octapeptides with Gly/Ser repeats have shown excellent agreement between the simulated end-to-end distances and experimental results, validating the reliability of the computational models. aip.orgresearchgate.net These simulations confirm that while the peptides are highly flexible, their conformational space is not uniform, with marginal dependencies on the exact Gly/Ser composition. aip.org

| Conformational State | Dihedral Angle Region (φ, ψ) | Equilibrium Probability (%) |

|---|---|---|

| β (Beta-sheet) | (-180° to -45°, 90° to 180°) | 44.7 |

| PII (Polyproline II) | (-100° to -45°, 45° to 180°) | 27.9 |

| αR (Right-handed Alpha-helix) | (-180° to 0°, -90° to 0°) | 18.4 |

| αL (Left-handed Alpha-helix) | (0° to 90°, 0° to 90°) | 3.8 |

Note: The regions for PII and β overlap; PII is a specific subset of the upper-left quadrant of the Ramachandran plot. The values represent the populations within defined regions of the Ramachandran map.

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a powerful computational method used to explore the vast conformational landscape of flexible oligopeptides like Ser-Gly-Gly-Gly. nih.govupc.edu This technique generates a multitude of possible three-dimensional structures by making random changes to the peptide's dihedral angles, followed by an energy calculation for the resulting conformation. A key feature of this method is the Metropolis criterion, where a new, lower-energy conformation is always accepted, while a higher-energy state may be accepted based on a probability that depends on the temperature, allowing the simulation to overcome energy barriers and sample a wider range of structures. nih.gov

For a tetrapeptide such as Ser-Gly-Gly-Gly, the simulation would systematically or randomly rotate the torsion angles (phi, psi) of the peptide backbone and the side-chain angles (chi) of the serine residue. The presence of three consecutive glycine residues, which lack a side chain, grants the peptide significant flexibility. researchgate.net This high degree of freedom makes comprehensive sampling of all possible conformations challenging.

Enhanced sampling techniques, such as the extended-scaled-collective-variable (ESCV) Monte Carlo method, are designed to more efficiently explore the complex energy landscapes of such disordered systems. nih.gov These advanced algorithms can effectively navigate the numerous local energy minima to provide a statistically meaningful ensemble of conformations. nih.gov The output of these simulations provides a probability distribution of different conformational states, revealing which structures are most energetically favorable at a given temperature. nih.govbiorxiv.org

Table 1: Illustrative Data from a Hypothetical Monte Carlo Simulation of Ser-Gly-Gly-Gly

| Conformational State | Dihedral Angles (φ, ψ) Range | Relative Population (%) | Predominant Hydrogen Bonds |

| Extended Chain | -150° < φ < -120°, 120° < ψ < 150° | 45 | Backbone-Solvent |

| β-turn (Type I/II) | i+1: (-60°, -30°), i+2: (-90°, 0°) | 25 | C=O(i) to N-H(i+3) |

| Random Coil | Various | 20 | Intrachain and Solvent |

| Globular-like | Compact, various angles | 10 | Intrachain |

This table is a conceptual representation of potential results from a Monte Carlo simulation and is not derived from experimental data.

Factors Influencing Oligopeptide Conformational Landscapes

The three-dimensional structure of an oligopeptide is not static but exists as a dynamic equilibrium of various conformations. This conformational landscape is shaped by a delicate balance of intrinsic factors, primarily the amino acid sequence, and extrinsic environmental conditions.

Environmental Effects on Peptide Flexibility and Stability

The surrounding environment plays a critical role in modulating the conformational preferences of oligopeptides. Key factors include the solvent, temperature, and pH.

Solvent: The solvent environment directly influences peptide structure. In an aqueous solution, the polar serine sidechain and the peptide backbone can form hydrogen bonds with water molecules. This interaction with water competes with the formation of intramolecular hydrogen bonds, which are necessary for stable secondary structures like β-turns. scirp.org Therefore, in a polar solvent like water, flexible and disordered conformations are often favored for short, glycine-rich peptides. aip.org In contrast, less polar solvents can promote the formation of more compact, folded structures by strengthening intramolecular interactions.

Temperature: Temperature affects the kinetic energy of the peptide. At higher temperatures, the increased thermal energy can overcome the energy barriers between different conformations, leading to a wider range of sampled structures and potentially causing the unfolding of any ordered states. nih.gov Conversely, lower temperatures can trap the peptide in a few low-energy conformations. The melting temperature (Tm) is a key metric, representing the temperature at which half of the peptide molecules are in an unfolded state. nih.gov

pH: The pH of the solution can alter the charge states of the N-terminal amino group and the C-terminal carboxyl group. Changes in charge can lead to shifts in electrostatic interactions both within the peptide and with the surrounding solvent, thereby influencing the conformational equilibrium. researchgate.net

Table 2: Influence of Environmental Factors on Oligopeptide Conformation

| Environmental Factor | Effect on Ser-Gly-Gly-Gly Conformation | Rationale |

| Solvent Polarity | Increased polarity favors disordered/extended states. | Competition between intramolecular H-bonds and peptide-solvent H-bonds. scirp.org |

| Temperature | Increased temperature leads to greater flexibility and unfolding. | Higher kinetic energy overcomes conformational energy barriers. nih.gov |

| pH | Alters terminal charges, affecting electrostatic interactions. | Protonation/deprotonation of terminal groups changes coulombic forces. researchgate.net |

Role of Amino Acid Sequence and Terminal Modifications

The primary amino acid sequence is the most fundamental determinant of an oligopeptide's conformational landscape. Even minor changes in the sequence can lead to drastically different structural propensities. nih.govnih.gov

The sequence Ser-Gly-Gly-Gly is characterized by two key features: a polar N-terminal residue and a highly flexible polyglycine segment.

Glycine Content: Glycine is the smallest and most flexible amino acid, lacking a side chain. researchgate.net Its presence allows for a much wider range of main-chain dihedral angles (φ and ψ) compared to other amino acids. msu.edu A sequence of multiple glycines, as in Ser-Gly-Gly-Gly, results in a highly flexible chain that predominantly adopts random coil or loop conformations. researchgate.netaip.org This flexibility is a defining characteristic of glycine-rich regions in proteins.

Serine Residue: The N-terminal serine residue introduces a polar hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, allowing for interactions with the solvent or with other parts of the peptide backbone, potentially stabilizing specific turn-like structures. nih.gov However, in a short, flexible chain, its influence might be localized and not sufficient to induce a stable global fold.

Table 3: Impact of Sequence Isomerism on Tetrapeptide Properties

| Tetrapeptide Sequence (Example) | Observed Structure/Property | Reference |

| Fmoc-FKFK | β-sheet | researchgate.netrsc.org |

| Fmoc-FKKF | More flexible, disordered | researchgate.net |

| Fmoc-KFFK | More flexible, disordered | researchgate.net |

| Pal-VEVE | Flat, helical/twisted nanostructures | nih.govnih.gov |

| Pal-VVEE | Cylindrical nanofibers | nih.govnih.gov |

This table highlights findings from studies on different tetrapeptide systems to illustrate the principle of sequence-dependent conformation.

Molecular Recognition and Intermolecular Interactions of Ser Gly Gly Gly

Peptide-Protein Interaction Mechanisms

The binding of Ser-Gly-Gly-Gly to proteins is a dynamic process involving specific recognition sites, conformational changes, and a delicate balance of energetic forces. Proteins interact with peptides through a combination of forces including hydrophobic bonding, van der Waals forces, and salt bridges at distinct binding domains. thermofisher.com

The identification of peptide binding sites on proteins is crucial for understanding interaction networks. Many cellular processes are controlled by interactions between globular protein domains and short peptide segments, often found in disordered regions of proteins. plos.org These short linear motifs, typically three to eight residues long, provide the molecular details of how proteins connect. plos.org

A key example of a recognition motif similar to Ser-Gly-Gly-Gly is the tetrapeptide sequence Ser-Gly-Xaa-Gly , where Xaa can be any amino acid. nih.gov This sequence has been identified as a consensus signal for the attachment of glycosaminoglycan chains to core proteins, a process initiated by the enzyme xylosyltransferase. nih.gov Studies have shown that peptides containing this sequence are efficient acceptors for xylosyltransferase, while those without it are not. nih.gov The specificity is high, as single amino acid substitutions within this motif can significantly reduce or eliminate its activity. nih.gov

The amino acids Serine and Glycine (B1666218) are frequently found in natural antibody binding sites, where they are thought to contribute to the affinity and specificity of antigen recognition. nih.gov The flexibility of glycine-rich linkers is a significant factor, allowing different protein domains to connect without interfering with their individual functions. iris-biotech.de This flexibility stems from the high number of possible Phi/Psi angle combinations for glycine in the Ramachandran plot. iris-biotech.de

Common methods used to identify and characterize these binding interactions include:

Co-immunoprecipitation (Co-IP): A technique to isolate a target protein ("bait") along with its bound interaction partners ("prey"). thermofisher.com

Peptide Arrays and Library Screening: Used to systematically test the binding of a protein against a large number of different peptide sequences to identify high-affinity binders. plos.orgnih.gov

Computational Approaches: Methods based on motif over-representation in non-homologous sequences can predict new binding motifs from large-scale interaction data. plos.org

| Technique | Description | Application Example | Citation |

|---|---|---|---|

| Sequence Comparison | Identifies homologous sequences in different proteins that may share a function. | Revealed a homologous 12-amino acid sequence surrounding a Ser-Gly dipeptide in proteoglycan core proteins. | nih.gov |

| Enzyme Assays | Measures the ability of a peptide to act as a substrate or inhibitor for a specific enzyme. | Peptides with the Ser-Gly-Xaa-Gly motif were tested as acceptors for xylosyltransferase. | nih.gov |

| Synthetic Peptide Libraries | Used to explore the contribution of specific amino acids to binding affinity and specificity. | Libraries with restricted diversity (Tyr, Ser, Gly, Arg) were used to analyze antibody-antigen recognition. | nih.gov |

| Co-Immunoprecipitation (Co-IP) | Precipitates a target protein to identify its bound interaction partners. | A popular method for discovering and validating protein-protein interactions in a cellular context. | thermofisher.com |

The association between a peptide and its receptor is not a static event but a dynamic process governed by thermodynamic principles. The stability of the resulting complex is quantified by the dissociation constant (Kd), while the energetics are described by changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

The binding process often involves a "sequential fit," where an initial encounter between the protein and a part of the peptide triggers subsequent conformational changes that lead to a stable complex. nih.gov For instance, in G protein-coupled receptor (GPCR) activation, the initial contact might occur with one subunit of the G protein, which then facilitates the interaction of another part of the protein to complete the binding and signal transduction. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying these dynamics, providing insights into the timescale-specific movements and energy landscapes of peptide-receptor complexes. nih.gov Such analyses can reveal how peptide binding alters the dynamics of the receptor in specific regions, such as extracellular loops and transmembrane helices. nih.gov

Thermodynamic parameters for peptide-protein interactions can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC). A favorable binding event is characterized by a negative Gibbs free energy change (ΔG). This can be driven by favorable enthalpy changes (ΔH), resulting from hydrogen bonds and van der Waals interactions, and/or favorable entropy changes (ΔS), often associated with the release of ordered water molecules from the binding interface. However, the binding process often leads to a loss of conformational flexibility for both peptide and protein, resulting in an unfavorable entropy change that must be overcome by favorable enthalpy. nih.gov

| Peptide Ligand | Affinity (KD, µM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Term (-TΔS, kcal/mol) | Citation |

|---|---|---|---|---|

| Stargazin (Stg) | 1.5 | -10.3 | 2.3 | nih.gov |

| GKAPa | 4.5 | -10.3 | 3.1 | nih.gov |

| GKAPb | 3.2 | -9.5 | 2.3 | nih.gov |

Note: This table presents data for Stargazin and GKAP peptides binding to the human Arc N-lobe as an illustration of typical thermodynamic values in peptide-protein interactions.

Determining the three-dimensional structure of a peptide-protein complex is essential for understanding the precise molecular interactions at the binding interface. Several biophysical techniques are employed for this purpose. nih.gov

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for obtaining high-resolution structural data. nih.govmdpi.comrjonco.com X-ray crystallography provides a static snapshot of the complex in a crystallized state, while solution NMR can reveal the structure and dynamics of the complex in a more native-like solution environment. mdpi.comnih.gov Solid-state NMR is particularly useful for studying peptides bound to large, insoluble complexes or membrane-bound proteins. nih.gov

Integrative approaches that combine experimental data with computational modeling are becoming increasingly powerful. nih.gov For example, the MELD (Modeling Employing Limited Data) technique uses sparse NMR chemical shift data to guide molecular simulations, successfully determining the structures of challenging peptide-protein complexes that undergo disorder-to-order transitions upon binding. nih.gov

Analysis of high-resolution structures reveals the specific interactions that stabilize the complex. For example, the crystal structures of the Arc protein bound to different peptide ligands identified conserved C–H…π interactions within the binding cavity as key determinants of sequence specificity. nih.gov

| Technique | Type of Information Provided | Advantages/Disadvantages | Citation |

|---|---|---|---|

| X-Ray Crystallography | High-resolution 3D atomic coordinates. | Provides high detail; requires crystallization, which can be a bottleneck. | nih.govnih.govmdpi.com |

| Solution NMR | 3D structure in solution, dynamics, identification of binding interface. | No crystallization needed, provides dynamic information; limited by the size of the complex. | mdpi.comnih.govmdpi.com |

| Solid-State NMR | High-resolution structure of peptides in non-crystalline or membrane-bound states. | Suitable for insoluble systems and membrane proteins. | nih.gov |

| Integrative Modeling (e.g., MELD + NMR) | 3D structure and relative binding affinities. | Can determine structures with limited experimental data; powerful for dynamic systems. | nih.gov |

Dynamics and Energetics of Peptide-Receptor Association

Peptide-Membrane Interaction Modalities

The interaction of peptides with lipid membranes is a fundamental process in cell biology, underlying the mechanisms of antimicrobial peptides, cell-penetrating peptides (CPPs), and viral fusion. mdpi.comresearchgate.net These interactions depend on the peptide's sequence and structure as well as the composition and physical state of the lipid bilayer. conicet.gov.ar

A variety of biophysical techniques are used to characterize the binding, insertion, and structural changes that occur when a peptide like Ser-Gly-Gly-Gly interacts with a model lipid membrane. nih.govresearchgate.net Model systems such as lipid monolayers, large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs) are employed to mimic the cell membrane. conicet.gov.armdpi.com

Molecular Dynamics (MD) simulations provide an atomic-level view of how peptides approach and interact with the bilayer, revealing details about the peptide's position, orientation, and its effect on membrane properties like thickness and lipid packing. mdpi.commdpi.com For example, simulations can show whether a peptide remains at the water-lipid headgroup interface or inserts more deeply into the hydrophobic core, and can quantify resulting changes in membrane structure. mdpi.com

Spectroscopy techniques are also vital. Fluorescence spectroscopy can be used in leakage assays to measure membrane permeabilization, while Circular Dichroism (CD) spectroscopy reveals changes in the peptide's secondary structure upon binding to the membrane. nih.govfrontiersin.orgNMR spectroscopy can determine the structure and orientation of the peptide when bound to membrane mimetics like bicelles or micelles. elifesciences.org Studies on mitochondria-targeted tetrapeptides using NMR have shown that they become more structurally constrained and compact upon binding to membranes. elifesciences.org

Zeta potential measurements can quantify the peptide's effect on the membrane's surface charge, which is particularly important for charged peptides whose initial interaction with the membrane is often driven by electrostatics. conicet.gov.ar

| Technique | Model System | Information Obtained | Citation |

|---|---|---|---|

| Molecular Dynamics (MD) | Computational Bilayer (e.g., POPC/POPG) | Peptide position/orientation, membrane thickness, lipid order. | mdpi.commdpi.com |

| Vesicle Leakage Assays | LUVs or GUVs with entrapped dye (e.g., calcein) | Quantifies membrane permeabilization and leakage kinetics. | mdpi.comfrontiersin.orgnih.gov |

| NMR Spectroscopy | Bicelles, Micelles, Vesicles | High-resolution peptide structure and orientation in a membrane-like environment. | nih.govelifesciences.org |

| Zeta Potential Measurement | LUVs | Changes in membrane surface potential upon peptide binding. | conicet.gov.arelifesciences.org |

| Circular Dichroism (CD) | Vesicles, Micelles | Peptide secondary structure (e.g., random coil, α-helix) upon membrane interaction. | nih.gov |

Peptides that interact strongly with membranes can disrupt the bilayer's integrity, leading to permeabilization. nih.gov This process is central to the activity of many antimicrobial and cell-penetrating peptides. nih.gov Several models have been proposed to describe these mechanisms:

Barrel-Stave Model: Peptides insert into the membrane to form a pore, with their hydrophobic regions facing the lipids and their hydrophilic regions lining a central aqueous channel. nih.govnih.govpurdue.edu

Toroidal Pore Model: Similar to the barrel-stave model, but the pore is lined by both the peptides and the lipid headgroups, causing the membrane to bend inward. nih.govpurdue.edu

Carpet Model: Peptides accumulate on the surface of the membrane, disrupting the bilayer in a detergent-like manner once a threshold concentration is reached, leading to the formation of micelles. nih.govpurdue.edu

The specific mechanism depends on the peptide's properties (sequence, amphipathicity, charge) and the lipid composition of the membrane. mdpi.comnih.gov

Experimental evidence for these mechanisms is often gathered from vesicle leakage assays . In these experiments, fluorescent dyes are entrapped within vesicles. The addition of a membrane-active peptide causes the dye to be released, which can be monitored as an increase in fluorescence. mdpi.comfrontiersin.org Such experiments can reveal whether leakage is gradual or occurs in an "all-or-none" fashion, where individual vesicles either release all their contents or none at all. nih.gov Some peptides cause only transient permeabilization, where an initial burst of leakage is followed by a slowdown as the membrane potentially relaxes or reseals. nih.govescholarship.org The ability of some peptides to induce transient membrane permeabilization can also be observed in living cells by monitoring fluctuations in intracellular calcium levels. plos.org

Biophysical Characterization of Peptide-Lipid Bilayer Interactions

Interactions with Nucleic Acids and Other Biomolecules

The tetrapeptide L-Serine, glycylglycylglycyl- (Ser-Gly-Gly-Gly) engages in molecular recognition and intermolecular interactions that are largely dictated by the physicochemical properties of its constituent amino acids. The sequence, featuring a polar serine residue and three flexible glycine residues, allows for a range of interactions with various biomolecules, including nucleic acids and proteins. Its role is often contextual, depending on whether it is an isolated peptide or part of a larger polypeptide chain.

Interactions with Nucleic Acids

While specific, detailed studies focusing exclusively on the binding of the isolated Ser-Gly-Gly-Gly tetrapeptide to nucleic acids are not extensively documented, the contribution of its constituent residues, serine and glycine, to protein-nucleic acid interactions is well-established.

Detailed Research Findings: Proteins utilize serine and glycine residues to make specific and non-specific contacts with both DNA and RNA. researchgate.net Glycine, due to the absence of a side chain, provides significant conformational flexibility to the peptide backbone. This flexibility can be crucial for positioning other residues for optimal interaction with the nucleic acid grooves or phosphate (B84403) backbone. nih.gov The Gly-Ser loop is a recognized structural motif involved in protein-DNA interactions. researchgate.net

Serine, with its hydroxyl side chain, can act as both a hydrogen bond donor and acceptor. This capability allows it to form specific hydrogen bonds with the bases, sugars, or phosphate groups of nucleic acids. researchgate.net Histograms analyzing frequent interatomic contacts in protein-DNA interfaces show that serine's oxygen atoms frequently interact with atoms in the nucleic acid structure. researchgate.net In the context of vaccinia virus uracil-DNA glycosylase, residues in a Gly-Ser loop are directly involved in binding to the DNA. researchgate.net

Theoretical studies and systematic analyses have explored the potential for short peptides to bind to double-stranded DNA. oup.com While positively charged amino acids like arginine and lysine (B10760008) dominate DNA binding, polar residues like serine also contribute to binding potential. oup.com The flexibility imparted by glycine residues is a recurring theme, often enabling other parts of a molecule to achieve a conformation necessary for binding. nih.goviris-biotech.de

| Residue | Type of Interaction with Nucleic Acids | Role in Interaction | Source |

|---|---|---|---|

| Serine (Ser) | Hydrogen Bonding | The hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor, interacting with phosphate backbone oxygens or nucleotide bases. | researchgate.net |

| Glycine (Gly) | Backbone Flexibility | Lacking a side chain, it provides high conformational flexibility to the peptide, allowing for optimal positioning of adjacent residues for DNA/RNA binding. It can act as a flexible linker between binding motifs. | nih.govresearchgate.net |

Interactions with Other Biomolecules

The Ser-Gly-Gly-Gly sequence is most frequently studied in the context of its use as a flexible linker or spacer within engineered fusion proteins. researchgate.netnih.govnih.gov In this role, its primary function is to connect two or more protein domains while allowing them to fold and function independently.

Detailed Research Findings: The combination of glycine and serine residues creates linkers that are flexible, hydrophilic, and resistant to forming rigid secondary structures. researchgate.netnih.gov The multiple glycine residues confer a high degree of rotational freedom and flexibility to the polypeptide chain. iris-biotech.de The serine residue enhances the hydrophilicity and solubility of the linker, which helps to prevent undesirable hydrophobic interactions with the fused protein domains or other molecules. nih.govresearchgate.net

This "passive" role is critical for the function of many multi-domain proteins. For instance, in biosensors, linkers with Gly-Ser repeats are used to separate donor and acceptor fluorophores, where the linker's flexibility is essential for the conformational changes that signal a binding event. nih.gov Similarly, in therapeutic fusion proteins or antibody fragments (scFv), these linkers connect variable domains, allowing them to orient correctly for antigen binding. nih.gov

| Context of Interaction | Interacting Biomolecule(s) | Role of Ser-Gly-Gly-Gly Motif | Key Findings | Source |

|---|---|---|---|---|

| Fusion Protein Linker | Protein Domains | Acts as a flexible and hydrophilic spacer. | Prevents misfolding and unwanted inter-domain interactions; allows for independent domain function and mobility. Glycine provides flexibility; serine provides solubility. | researchgate.netnih.gov |

| Lipid-Binding Protein Engineering | Lipids, Protein Domains | Used as a flexible connection between domains that collectively bind lipids. | The linker's properties (e.g., length, position) can influence the overall lipid-binding affinity of the fusion protein, even without direct interaction. | embopress.orgnih.gov |

| Protein-Protein Interaction Studies | Proteins (e.g., Ku80, DNA-PKcs) | A Ser-Gly-Ser-Gly linker was used to attach a biotin (B1667282) moiety to peptides for use in pull-down assays. | The linker serves to distance the functional peptide from the biotin tag, minimizing interference in the protein-protein interaction being studied. | oup.com |

| Engineered Cell Adhesion Proteins | Cell Surface Receptors, Immunoglobulins | The Arg-Gly-Asp-Ser (RGDS) tetrapeptide, a related sequence, was inserted into a protein to grant it cell-adhesive properties. | Demonstrates how short peptide sequences can be used to introduce novel biomolecular interaction capabilities into a protein. | nih.gov |

Biosynthesis, Post Translational Processing, and Biological Roles of Oligopeptides

Cellular Biosynthesis Pathways of Short Peptides

Short peptides, or oligopeptides, are synthesized through a series of highly regulated cellular pathways, beginning with genetic encoding and culminating in mature, functional molecules.

Gene Encoding and Precursor Protein Synthesis

The synthesis of peptides like L-Serine, glycylglycylglycyl- is not a direct process but rather originates from the translation of messenger RNA (mRNA) into larger precursor proteins. libretexts.org The genetic code dictates the sequence of amino acids in these proteins. For instance, the codons for serine include UCU, UCC, UCA, UCG, AGU, and AGC, while glycine (B1666218) is encoded by GGU, GGC, GGA, and GGG. These precursor proteins, containing the embedded oligopeptide sequence, are synthesized by ribosomes.

In yeast, genes such as SER1, SER2, SER3, and SER33 are involved in the biosynthesis of L-serine. researchgate.netnih.gov The GLY1 gene, for example, encodes a threonine aldolase (B8822740) involved in glycine biosynthesis. yeastgenome.org The regulation of these genes is critical for maintaining appropriate levels of the constituent amino acids required for protein synthesis.

Proteolytic Processing and Maturation

Following synthesis, precursor proteins undergo proteolytic processing, a crucial step where specific peptide bonds are cleaved by enzymes called proteases. nih.govwikipedia.org This process releases the smaller, active oligopeptides. Serine proteases, a major class of these enzymes, utilize a serine residue in their active site to catalyze the cleavage of peptide bonds. wikipedia.org The cleavage can activate, inactivate, or completely alter the function of the resulting protein fragments. nih.gov This processing can occur at various cellular locations, including the endoplasmic reticulum and Golgi apparatus, and is essential for generating a diverse array of functional peptides from a single gene product. wikipedia.org

Post-Translational Modifications and Their Regulatory Impact

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are critical for regulating their function, stability, and localization. cellsignal.com For a peptide like L-Serine, glycylglycylglycyl-, the serine residue is a prime target for such modifications.

Amidation, Phosphorylation, and Glycosylation of Peptide Residues

Amidation: This modification, occurring at the C-terminus of a peptide, often involves the conversion of a C-terminal glycine residue into an amide group. This process can enhance the peptide's stability and biological activity.

Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl group of serine is a common PTM catalyzed by kinases. abcam.comnih.gov This reversible modification acts as a molecular switch, profoundly influencing a protein's activity and its interactions with other molecules. abcam.com In fact, phosphorylation on serine is the most frequently observed PTM. abcam.com

Glycosylation: This involves the attachment of sugar molecules (glycans) to the serine residue, a process known as O-linked glycosylation. uniprot.orgthermofisher.com This modification, which occurs in the Golgi apparatus, can affect protein folding, stability, and cell-cell interactions. thermofisher.com

Influence on Biological Activity and Stability

PTMs have a profound impact on the biological activity and stability of oligopeptides. Phosphorylation, for example, can regulate enzyme activity and signaling pathways. abcam.com Glycosylation can protect proteins from proteolytic degradation and is crucial for the function of certain proteins involved in processes like biofilm formation. biorxiv.org The specific PTMs a peptide undergoes can therefore dictate its functional role within the cell.

Functional Significance of Oligopeptides in Cellular Processes

Oligopeptides, including tetrapeptides, are pharmacologically active molecules that can exhibit high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org They are involved in a wide range of biological processes.

L-serine itself is a crucial amino acid with diverse physiological functions. It is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as nucleotides and phospholipids. nih.govsemanticscholar.org It also plays a significant role in the central nervous system, where it is involved in neurotransmission and has neuroprotective effects. nih.govfrontiersin.org

Short peptides containing serine can act as modulators of serine proteases, which are involved in processes like digestion, blood coagulation, and apoptosis. researchgate.net For instance, the dipeptide seryl-histidine has been shown to catalyze the formation of peptide bonds. mdpi.com Tetrapeptides based on the core sequence His-Phe-Arg-Trp are known to be critical for melanocortin receptor selectivity and signal transduction. acs.org The tetrapeptide Arg-Gly-Asp-Ser has been identified as a key sequence in fibronectin responsible for cell attachment. google.com

Given the fundamental roles of its constituent amino acids, a tetrapeptide like L-Serine, glycylglycylglycyl- could potentially be involved in a variety of cellular functions, from signaling to enzymatic regulation, depending on its specific context and modifications.

An article on the chemical compound "L-Serine, glycylglycylglycyl-" cannot be generated based on the current scientific literature available through searches. Extensive research has been conducted on the amino acid L-serine and various peptides; however, specific information regarding the biosynthesis, post-translational processing, and biological roles of the distinct oligopeptide L-Serine, glycylglycylglycyl- is not presently available.

The provided outline requires detailed, scientifically accurate content for the following sections concerning this specific compound:

Regulation of Gene Expression and Protein Synthesis by Short Peptides

Without dedicated research on L-Serine, glycylglycylglycyl-, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Information on the broader categories of oligopeptides or the individual amino acid L-serine cannot be accurately extrapolated to describe the specific functions and characteristics of this unique chemical entity.

Further scientific investigation into L-Serine, glycylglycylglycyl- is necessary to provide the detailed and specific information requested.

Advanced Analytical Techniques for Comprehensive Oligopeptide Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for the definitive structural analysis of peptides. It provides highly accurate mass measurements, which are essential for determining the elemental composition and verifying the primary amino acid sequence. mdpi.com For short peptides, where traditional database search methods can be unreliable, HRMS offers a robust solution for annotation and identification. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally sensitive molecules like L-Serine, glycylglycylglycyl-. researchgate.net This method transfers the peptide from a liquid solution into the gas phase as intact, charged ions with minimal fragmentation. jove.comnsf.gov The resulting mass spectrum allows for the precise determination of the peptide's molecular weight. High-resolution ESI-MS can distinguish between molecules with very close masses, providing a high degree of confidence in the assigned structure and elemental formula. jove.com The technique is sensitive enough to detect various adducts and complexes, which can be identified by their distinct isotopic patterns. jove.com

To illustrate, the analysis of a tetrapeptide like L-Serine, glycylglycylglycyl- would involve dissolving the sample in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., formic acid), and infusing it into the ESI source. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) would be a key value for confirmation.

Illustrative ESI-MS Data for a Tetrapeptide

| Parameter | Value |

|---|---|

| Calculated Monoisotopic Mass | 348.1386 Da |

| Observed [M+H]⁺ (High Resolution) | 349.1459 m/z |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | Positive |

| Typical Solvent System | Water/Acetonitrile with 0.1% Formic Acid |

This table contains illustrative data for a generic tetrapeptide and does not represent experimentally-derived data for L-Serine, glycylglycylglycyl-.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another powerful soft ionization technique used for peptide analysis. creative-proteomics.com In this method, the peptide is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) that absorbs laser energy. csic.es A laser pulse desorbs and ionizes the matrix and the embedded peptide, typically generating singly charged ions ([M+H]⁺). creative-proteomics.comcsic.es

MALDI-MS is particularly advantageous for its speed, high throughput, and tolerance to buffers and contaminants. nih.govmedicineinsights.info It provides a clear determination of the molecular weight, which is crucial for confirming the identity of L-Serine, glycylglycylglycyl-. researchgate.net While less common for quantifying very short peptides due to potential matrix interference in the low mass range, it is an excellent tool for rapid purity checks and sequence confirmation through post-source decay (PSD) or tandem mass spectrometry (MS/MS) fragmentation analysis. nih.govresearchgate.net

Typical MALDI-MS Experimental Parameters

| Parameter | Description |

|---|---|

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Laser Type | Nitrogen laser (337 nm) |

| Mode | Positive-ion reflector mode |

| Mass Range | 100 - 1500 Da |

| Primary Ion Detected | [M+H]⁺ |

This table outlines typical parameters for MALDI-MS analysis of short peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Advanced Chromatographic Separation Methods

Chromatography is indispensable for assessing the purity of synthetic peptides and for isolating the target compound from closely related impurities. nih.govspringernature.com

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for determining the purity of peptides like L-Serine, glycylglycylglycyl-. nih.govscispace.com The separation is based on the peptide's hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, which is typically a gradient of water and an organic solvent such as acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. acs.org

The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, detected by UV absorbance, commonly at 210-220 nm where the peptide bond absorbs. nih.gov The identity can be confirmed by comparing the retention time with that of a known reference standard. journalijar.com

Typical RP-HPLC Conditions for Tetrapeptide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

This table presents a typical set of conditions for the HPLC analysis of a short peptide.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm), leading to significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. For a compound like L-Serine, glycylglycylglycyl-, UPLC can resolve impurities that might co-elute with the main peak in an HPLC run, such as deletion sequences or isomers. This enhanced separation power is crucial for accurate purity assessment and for developing high-resolution analytical methods for quality control. The increased peak capacity of UPLC systems makes them particularly powerful when coupled with mass spectrometry for peptide mapping and characterization. drug-dev.com

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

Microscopic and Imaging Techniques for Supramolecular Assemblies

Short peptides, including those containing serine, possess the intrinsic ability to self-assemble into ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. uni-ulm.dewikipedia.orgnih.gov These assemblies are driven by non-covalent interactions like hydrogen bonding and hydrophobic packing. wikipedia.org

While specific studies on the self-assembly of L-Serine, glycylglycylglycyl- are not prominent in the literature, the techniques used to study analogous short peptides would be directly applicable. The morphology of such nanostructures is typically visualized using high-resolution imaging techniques.

Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of the assembled structures at the nanoscale, offering detailed information about their height, width, and surface features.

The self-assembly behavior of serine-containing peptides can be influenced by factors such as pH and the presence of specific ions, leading to the formation of materials like hydrogels. hep.com.cnnih.gov The characterization of these materials is vital for their potential use in fields like tissue engineering and biomedicine. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. acs.org For an oligopeptide like L-Serine, glycylglycylglycyl-, AFM can be instrumental in visualizing its self-assembly behavior on various substrates. The technique involves scanning a sharp tip over the sample surface, and the deflections of the cantilever holding the tip are recorded to construct a topographical map. acs.org

AFM can reveal the morphology of self-assembled structures, such as nanofibers, nanoribbons, or amorphous aggregates, which short peptides are known to form. reading.ac.ukresearchgate.net For instance, studies on self-assembling peptides have utilized AFM to observe the formation of distinct nanostructures from isomeric peptides, highlighting the influence of amino acid sequence on the final morphology. acs.org In the case of L-Serine, glycylglycylglycyl-, AFM would enable the characterization of the dimensions (height, width, and periodicity) of any formed nanostructures. This information is critical for understanding the intermolecular interactions driving the self-assembly process.

Illustrative Data Table: AFM Morphological Analysis of Self-Assembled Short Peptides

| Feature | Typical Measurement Range for Short Peptides |

| Nanofiber Height | 1 - 10 nm |

| Nanofiber Width | 10 - 100 nm |

| Surface Roughness (Rq) | 0.5 - 5 nm |

| Periodicity of Ordered Structures | 5 - 20 nm |

| Note: This table presents typical data ranges observed for various self-assembling short peptides and is for illustrative purposes only, as specific data for L-Serine, glycylglycylglycyl- is not available. |

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the nanostructure of materials. ualberta.ca SEM provides information about the surface morphology and composition of a sample by scanning it with a focused beam of electrons. ualberta.ca TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to generate a high-resolution, two-dimensional image of the internal structure. nih.gov

For L-Serine, glycylglycylglycyl-, these techniques would be invaluable for observing the larger-scale organization of self-assembled structures. TEM, in particular, can reveal the fine details of nanofibers or other aggregates formed by the peptide in solution. nih.gov For example, TEM has been used to visualize the nanofibrous networks in hydrogels formed by self-assembling peptides. mdpi.com Cryogenic TEM (cryo-TEM) can be employed to observe the nanostructures in a near-native, hydrated state, providing insights into their morphology in solution. rsc.org

Illustrative Data Table: Electron Microscopy Analysis of Peptide Nanostructures

| Parameter | Technique | Typical Observation for Short Peptides |

| Nanostructure Morphology | SEM, TEM | Fibrils, ribbons, sheets, tubes, spheres |

| Nanofiber Diameter | TEM | 5 - 50 nm |

| Nanofiber Length | SEM, TEM | Micrometers |

| Presence of Internal Structures | TEM | Hollow tubes, twisted ribbons |

| Note: This table is a representation of typical findings for self-assembling short peptides and is intended for illustrative purposes, as specific data for L-Serine, glycylglycylglycyl- is not available. |

Scattering and Sedimentation Techniques for Aggregate Analysis

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

For L-Serine, glycylglycylglycyl-, SAXS and SANS can be used to study its behavior in solution, including determining whether it exists as a monomer or forms aggregates. xenocs.com If aggregates are formed, these techniques can provide details about their size (e.g., radius of gyration) and shape (e.g., spherical, cylindrical, lamellar). reading.ac.ukrsc.org By analyzing the scattering data, it is possible to build low-resolution models of the peptide's solution structure. nih.gov SANS, with the use of contrast variation by exchanging hydrogen with deuterium, can be particularly useful in studying the interaction of the peptide with other molecules, such as lipids in a membrane model. researchgate.net

Illustrative Data Table: SAXS/SANS Parameters for Short Peptide Analysis

| Parameter | Description | Typical Values for Oligopeptides |

| Radius of Gyration (Rg) | A measure of the overall size of the peptide or its aggregate. | 0.5 - 5 nm (monomer), >10 nm (aggregates) |

| Maximum Dimension (Dmax) | The largest dimension of the particle in solution. | 1 - 10 nm (monomer), variable for aggregates |

| Scattering Intensity at Zero Angle (I(0)) | Proportional to the molecular weight and concentration. | Varies with sample |

| Porod Exponent | Provides information on the shape and surface of the scattering object. | 1 (rod-like), 2 (flat), 4 (globular) |

| Note: This table provides illustrative values for short peptides, as specific experimental data for L-Serine, glycylglycylglycyl- is not available. |

Analytical Ultracentrifugation (AUC) for Solution State Analysis

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing the hydrodynamic properties of macromolecules and their complexes in solution. ddtjournal.com The technique involves subjecting a sample to a strong centrifugal field and monitoring its sedimentation or diffusion behavior over time. ddtjournal.com AUC can determine the molecular weight, size, shape, and association state of molecules in their native solution environment. ddtjournal.comzentriforce.com

For L-Serine, glycylglycylglycyl-, AUC would be a critical tool to determine its oligomeric state in solution. zentriforce.com Sedimentation velocity (SV-AUC) experiments can distinguish between monomers, dimers, and higher-order aggregates, providing information on their respective sedimentation coefficients and molecular weights. researchgate.net Sedimentation equilibrium (SE-AUC) experiments can be used to determine the stoichiometry and affinity of any self-association. researchgate.net This technique is particularly valuable for studying weak interactions and for characterizing the heterogeneity of a sample. ddtjournal.com

Illustrative Data Table: AUC Parameters for Oligopeptide Characterization

| Parameter | Description | Typical Values for Tetrapeptides |

| Sedimentation Coefficient (s) | The rate at which a molecule sediments under a centrifugal field. | < 1 S |

| Frictional Ratio (f/f0) | Provides information about the shape of the molecule (1 for a perfect sphere). | 1.0 - 2.0 |

| Monomeric Molecular Weight | The molecular weight of the single peptide chain. | ~300 - 500 Da |

| Association Constant (Ka) | Quantifies the strength of self-association, if present. | Variable depending on interaction strength |

| Note: This table is illustrative and shows typical parameter ranges for short peptides, as specific data for L-Serine, glycylglycylglycyl- is not available. |

Computational Modeling and Predictive Analytics in Oligopeptide Research

Prediction of Peptide-Protein Interaction Interfaces

Understanding how peptides bind to proteins is fundamental to elucidating their biological function and for designing new therapeutics. Computational methods provide powerful tools to predict these interaction interfaces.

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting peptide-protein interactions. nih.govbiorxiv.org These methods learn complex patterns from large datasets of known protein-peptide complexes to predict binding sites and affinities for new peptides. nih.govbiorxiv.org For a peptide like L-Serine, glycylglycylglycyl-, ML and DL models would typically use a combination of sequence-based and structure-based features for prediction. nih.gov

Sequence features for L-Serine, glycylglycylglycyl- would include the amino acid composition (three glycines, one serine), the physicochemical properties of these amino acids (e.g., polarity, size, charge), and their sequential order. nih.gov Advanced models might also incorporate evolutionary information, although this is more relevant for longer peptides. nih.gov

Structure-based features, if a predicted or experimentally determined 3D structure of the peptide is available, would include solvent accessible surface area, secondary structure elements (though less defined in such a short peptide), and atomic-level contact potentials. nih.gov

A hypothetical application of a deep learning model, such as a graph convolutional network (GCN), for predicting the binding of L-Serine, glycylglycylglycyl- to a target protein is illustrated in the table below. GCNs are well-suited for this task as they can effectively learn from the 3D structure of molecules. nih.gov

Table 1: Hypothetical Binding Prediction using a Graph Convolutional Network Model for L-Serine, glycylglycylglycyl-

| Target Protein | Predicted Binding Affinity (K_d, nM) | Predicted Interacting Residues on Target | Key Peptide-Protein Interactions |

|---|---|---|---|

| Hypothetical Kinase A | 150 | Tyr85, Asp102, Phe103 | Hydrogen bond between Serine hydroxyl and Tyr85; Backbone hydrogen bonds |

| Hypothetical Protease B | 800 | Gly166, Ser195 | Hydrophobic interactions with Glycine (B1666218) residues; Hydrogen bond with Serine |

| Hypothetical Receptor C | 320 | Asn45, Gln78, Trp109 | Van der Waals contacts; Hydrogen bond network involving the peptide backbone and Serine |

This table presents hypothetical data to illustrate the potential output of a deep learning-based prediction for the binding of L-Serine, glycylglycylglycyl- to various protein targets.

Beyond ML and DL, more traditional predictive models also play a crucial role.

Structure-Based Predictive Models: These models rely on the three-dimensional structures of both the peptide and the protein receptor. nih.gov Given the flexible nature of L-Serine, glycylglycylglycyl-, a common approach would be to generate an ensemble of possible conformations and then dock each conformation into the binding site of the target protein. researchgate.net The scoring functions used in these docking programs estimate the binding free energy, allowing for the ranking of different binding poses and the prediction of the most likely interaction interface. researchgate.net The presence of the serine residue would be a key focus, as its hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions with the protein target.

Sequence-Based Predictive Models: When a high-quality structure of the target protein is unavailable, sequence-based methods can be employed. nih.gov These methods often use information from the amino acid sequences of both the peptide and the protein to predict binding. mlsb.io For L-Serine, glycylglycylglycyl-, a sequence-based approach might identify potential binding motifs on a target protein that are known to interact with glycine-rich or serine-containing peptides. nih.gov For instance, a protein with a known phosphoserine binding domain might be predicted as a potential interactor, with the model hypothesizing that the serine in the tetrapeptide could mimic phosphoserine.

Table 2: Comparison of Structure-Based and Sequence-Based Predictions for L-Serine, glycylglycylglycyl- Interaction with a Hypothetical SH2 Domain

| Predictive Model Type | Input Data | Predicted Binding | Key Predicted Interactions |

|---|---|---|---|

| Structure-Based (Docking) | 3D structure of peptide and SH2 domain | Yes | Serine hydroxyl group forms a hydrogen bond with a conserved Arginine in the binding pocket. |

| Sequence-Based (Motif Search) | Amino acid sequences of peptide and SH2 domain | Possible | The 'G-S' motif in the peptide shows weak similarity to known SH2 domain binding motifs. |

This table provides a hypothetical comparison of predictions from structure-based and sequence-based models for the interaction of L-Serine, glycylglycylglycyl- with a specific protein domain.

Machine Learning and Deep Learning Approaches for Binding Prediction

Molecular Docking Simulations for Ligand-Receptor Complex Prediction